molecular formula C24H23F3N4O5 B11217079 N-(1,3-benzodioxol-5-ylmethyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11217079
M. Wt: 504.5 g/mol
InChI Key: ZWIAXOKYXFOUAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1,3-benzodioxol-5-ylmethyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide” is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzodioxol-5-ylmethyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide” typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives, dimethoxyphenyl compounds, and trifluoromethylated reagents. The key steps may involve:

    Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of the benzodioxole moiety: This step may involve nucleophilic substitution reactions.

    Attachment of the trifluoromethyl group: This can be done using trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may serve as a probe to study enzyme interactions and receptor binding due to its complex structure.

Medicine

Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its unique structure may offer advantages in terms of selectivity and potency.

Industry

In the industrial sector, the compound may be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its functional groups.

Mechanism of Action

The mechanism of action of “N-(1,3-benzodioxol-5-ylmethyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide” likely involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity, while the benzodioxole and dimethoxyphenyl moieties may contribute to the overall activity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine derivatives: These compounds share the core structure and may have similar biological activities.

    Benzodioxole-containing compounds: Known for their presence in various bioactive molecules.

    Trifluoromethylated compounds: Often used in medicinal chemistry for their enhanced metabolic stability and binding affinity.

Uniqueness

The unique combination of benzodioxole, dimethoxyphenyl, and trifluoromethyl groups in this compound sets it apart from other similar compounds

Properties

Molecular Formula

C24H23F3N4O5

Molecular Weight

504.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C24H23F3N4O5/c1-33-17-6-4-14(8-19(17)34-2)15-9-21(24(25,26)27)31-22(29-15)10-16(30-31)23(32)28-11-13-3-5-18-20(7-13)36-12-35-18/h3-8,10,15,21,29H,9,11-12H2,1-2H3,(H,28,32)

InChI Key

ZWIAXOKYXFOUAX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NCC4=CC5=C(C=C4)OCO5)N2)C(F)(F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.